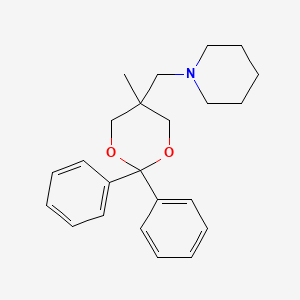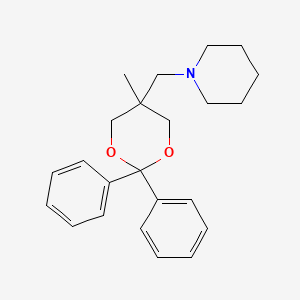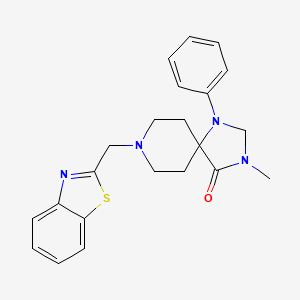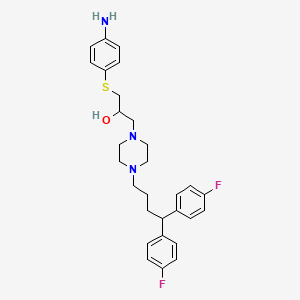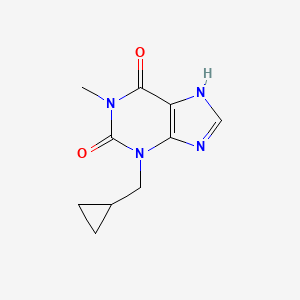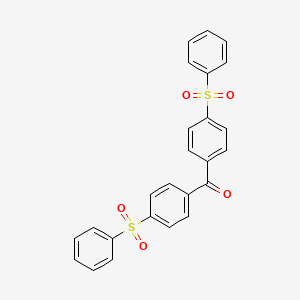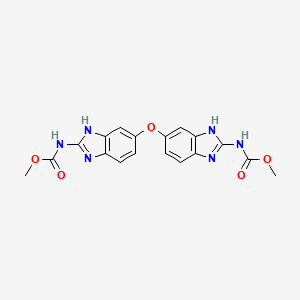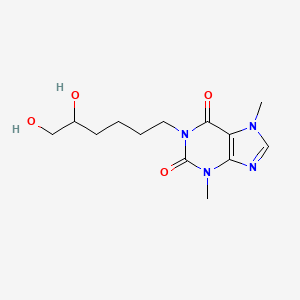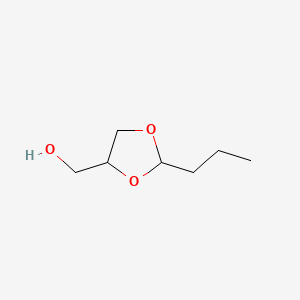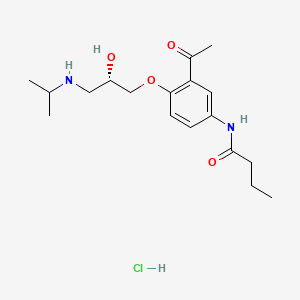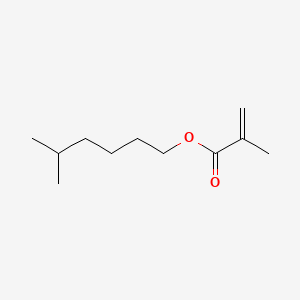
Isopinocarveol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isopinocarveol is an organic compound with the molecular formula C10H16O. It is a bicyclic monoterpenoid, which means it is derived from two isoprene units and contains a hydroxyl group as a substituent. This compound exists in different stereoisomeric forms, including trans-isopinocarveol and cis-isopinocarveol. It is naturally found in various plant species and is a component of several essential oils .
准备方法
Synthetic Routes and Reaction Conditions: Isopinocarveol can be synthesized by heating a mixture of turpentine, selenium dioxide, and hydrogen peroxide. In this reaction, selenium dioxide acts as a catalyst, while hydrogen peroxide oxidizes the pinene found in turpentine. The other components in the turpentine remain unreacted .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity of the product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.
化学反应分析
Types of Reactions: Isopinocarveol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form pinocarvone.
Reduction: Reduction reactions can convert it into pinocarveol.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products:
Oxidation: Pinocarvone
Reduction: Pinocarveol
Substitution: Various substituted derivatives depending on the reagent used
科学研究应用
Isopinocarveol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of other complex organic molecules.
Biology: Studies have explored its role in plant metabolism and its presence in essential oils.
Medicine: Research is ongoing to investigate its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: It is used as a flavoring agent in the food industry and as a fragrance component in the cosmetic industry
作用机制
The mechanism of action of isopinocarveol involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to various physiological effects. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes. The exact molecular pathways involved are still under investigation .
相似化合物的比较
Pinocarveol: Another bicyclic monoterpenoid with similar structural features but different stereochemistry.
Pinocarvone: An oxidized form of isopinocarveol.
Myrtenol: A related monoterpenoid with a similar bicyclic structure.
Uniqueness: this compound is unique due to its specific stereochemistry and the presence of a hydroxyl group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in essential oils make it a valuable compound for research and industrial applications .
属性
CAS 编号 |
6712-79-4 |
|---|---|
分子式 |
C10H16O |
分子量 |
152.23 g/mol |
IUPAC 名称 |
(1R,3R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-ol |
InChI |
InChI=1S/C10H16O/c1-6-8-4-7(5-9(6)11)10(8,2)3/h7-9,11H,1,4-5H2,2-3H3/t7-,8+,9-/m1/s1 |
InChI 键 |
LCYXQUJDODZYIJ-HRDYMLBCSA-N |
手性 SMILES |
CC1([C@@H]2C[C@H]1C(=C)[C@@H](C2)O)C |
规范 SMILES |
CC1(C2CC1C(=C)C(C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



